(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one (1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one
Brand Name: Vulcanchem
CAS No.: 652991-03-2
VCID: VC16785468
InChI: InChI=1S/C22H22O3/c23-20-13-18-11-12-19(20)22(25-15-17-9-5-2-6-10-17)21(18)24-14-16-7-3-1-4-8-16/h1-12,18-19,21-22H,13-15H2/t18-,19+,21+,22+/m0/s1
SMILES:
Molecular Formula: C22H22O3
Molecular Weight: 334.4 g/mol

(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one

CAS No.: 652991-03-2

Cat. No.: VC16785468

Molecular Formula: C22H22O3

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one - 652991-03-2

Specification

CAS No. 652991-03-2
Molecular Formula C22H22O3
Molecular Weight 334.4 g/mol
IUPAC Name (1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one
Standard InChI InChI=1S/C22H22O3/c23-20-13-18-11-12-19(20)22(25-15-17-9-5-2-6-10-17)21(18)24-14-16-7-3-1-4-8-16/h1-12,18-19,21-22H,13-15H2/t18-,19+,21+,22+/m0/s1
Standard InChI Key HKLCIVWWLLYENC-YVNJGZBMSA-N
Isomeric SMILES C1[C@@H]2C=C[C@H](C1=O)[C@H]([C@@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES C1C2C=CC(C1=O)C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4

Introduction

Chemical Structure and Stereochemical Configuration

The bicyclo[2.2.2]octane skeleton consists of three fused six-membered rings, creating a highly rigid and strained framework. In (1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one, the stereochemistry at positions 1, 4, 7, and 8 is critical to its reactivity. The phenylmethoxy (-OCH₂C₆H₅) groups at C7 and C8 adopt equatorial orientations to minimize steric strain, while the ketone at C2 introduces electron-withdrawing effects that influence ring conjugation .

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular FormulaC₂₆H₂₈O₃
Molecular Weight388.50 g/mol
Bicyclo SystemBicyclo[2.2.2]oct-5-en-2-one
Stereocenters1S, 4R, 7R, 8R
Key Functional GroupsKetone (C2), Phenylmethoxy (C7, C8)

X-ray crystallographic studies of analogous bicyclo[2.2.2]octane derivatives reveal bond lengths of 1.54 Å for C-C single bonds and 1.34 Å for the enone double bond (C5-C6) . The ketone oxygen at C2 participates in hydrogen bonding, stabilizing the molecule in solid-state configurations .

Synthesis and Stereochemical Control

The synthesis of this compound leverages Diels-Alder cycloaddition followed by oxidative functionalization. Watanabe et al. demonstrated that optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene serves as a precursor for bicyclo[2.2.2]octane derivatives via [4+2] cycloaddition with dienophiles like maleic anhydride . For the target compound, the ketone at C2 is introduced through oxidative cleavage of a precursor diene using ozonolysis or ruthenium-based catalysts.

Critical Synthesis Steps:

  • Diels-Alder Reaction: Cyclohexa-1,3-diene derivatives react with dienophiles (e.g., acrylates) under thermal or Lewis acid-catalyzed conditions to form the bicyclic framework .

  • Oxidative Ketone Formation: The enol ether intermediate undergoes ozonolysis to yield the ketone, with stereochemistry preserved via chiral auxiliaries .

  • Stereochemical Resolution: Chiral chromatography or enzymatic resolution ensures enantiopurity of the (1S,4R,7R,8R) configuration .

Physical and Spectral Properties

The compound exhibits limited solubility in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane and tetrahydrofuran. Its melting point is estimated at 142–145°C based on analogs .

Table 2: Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 7.35–7.25 (m, 10H, Ar-H), 5.92 (s, 1H, C5-H), 4.65 (d, J = 11 Hz, 2H, OCH₂), 3.45 (t, J = 6 Hz, 2H, C1-H/C4-H) .
¹³C NMRδ 208.5 (C=O), 137.2 (C5), 128.9–127.1 (Ar-C), 76.8 (OCH₂) .
IR (KBr)1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1100 cm⁻¹ (C-O) .

Reactivity and Applications

The ketone and strained bicyclic system render this compound a versatile intermediate:

  • Asymmetric Catalysis: The C2 ketone participates in nucleophilic additions, enabling the synthesis of chiral alcohols or amines .

  • Polymer Chemistry: The rigid framework serves as a crosslinking agent in epoxy resins, enhancing thermal stability .

  • Pharmaceutical Intermediates: Derivatives of bicyclo[2.2.2]octane are explored for bioactivity, though no direct studies on this compound are reported .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey Differences
Bicyclo[2.2.2]octa-2,5-dieneLacks ketone; higher reactivity in Diels-Alder reactions .
Bicyclo[3.2.1]octan-2-oneLarger ring system; reduced ring strain .
7,8-Bis(benzyloxy)bicyclo[2.2.2]octaneSaturated backbone; lower conjugation .

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